molecular formula C15H15N3O5S2 B1345825 ({[5-({[4-(Ethoxycarbonyl)phenyl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]methyl}thio)acetic acid CAS No. 1142209-96-8

({[5-({[4-(Ethoxycarbonyl)phenyl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]methyl}thio)acetic acid

Cat. No.: B1345825
CAS No.: 1142209-96-8
M. Wt: 381.4 g/mol
InChI Key: FMQWNGMJMIEASV-UHFFFAOYSA-N
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Description

({[5-({[4-(Ethoxycarbonyl)phenyl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]methyl}thio)acetic acid is a synthetic compound of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. Its core structure is based on the 1,3,4-thiadiazole scaffold, a privileged heterocycle known for conferring a wide range of biological activities. Research into 1,3,4-thiadiazole derivatives has demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents, often through targeted enzyme inhibition . The molecular architecture of this specific compound, which incorporates a carboxylic acid moiety linked via a thioether bridge to the thiadiazole nucleus, along with an ethoxycarbonyl-aniline carboxamide group, suggests its utility as a multi-functional pharmacophore. This structure is engineered to interact with enzyme active sites, potentially acting as a inhibitor for targets like carbonic anhydrases or receptor tyrosine kinases, which are implicated in disease progression. Similar compounds featuring the 1,3,4-thiadiazole ring have been investigated as fibroblast growth factor receptor (FGFR) inhibitors, highlighting the scaffold's relevance in targeted cancer therapy research . The presence of the carboxylic acid group enhances the molecule's ability to coordinate with zinc ions in metalloenzyme active sites, while the aromatic carboxamide segment can facilitate key hydrogen bonding and π-stacking interactions. Consequently, this compound serves as a versatile chemical tool for probing biochemical pathways, structure-activity relationship (SAR) studies, and as a precursor for the synthesis of more complex molecules aimed at modulating specific pathological mechanisms.

Properties

IUPAC Name

2-[[5-[(4-ethoxycarbonylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c1-2-23-15(22)9-3-5-10(6-4-9)16-13(21)14-18-17-11(25-14)7-24-8-12(19)20/h3-6H,2,7-8H2,1H3,(H,16,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQWNGMJMIEASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001111298
Record name Benzoic acid, 4-[[[5-[[(carboxymethyl)thio]methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]-, 1-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142209-96-8
Record name Benzoic acid, 4-[[[5-[[(carboxymethyl)thio]methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]-, 1-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142209-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[[5-[[(carboxymethyl)thio]methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]-, 1-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound ({[5-({[4-(Ethoxycarbonyl)phenyl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]methyl}thio)acetic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring, ethoxycarbonyl group, and a thioacetic acid moiety. Its unique structure allows for diverse interactions within biological systems, making it a candidate for various pharmacological studies.

Cytotoxic Properties

Research has indicated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related thiadiazole derivatives have IC50 values ranging from 0.28 μg/mL to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) . The specific compound may demonstrate similar or enhanced activity due to its structural characteristics.

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (μg/mL)
Compound 1MCF-7 (breast cancer)0.28
Compound 2HCT116 (colon cancer)3.29
Compound 3H460 (lung cancer)10.0
Compound this compoundTBDTBD

The mechanism by which this compound exerts its cytotoxic effects may involve the inhibition of key cellular pathways associated with tumor growth and proliferation. Thiadiazole derivatives are known to interact with tubulin and disrupt microtubule formation, leading to apoptosis in cancer cells . Additionally, the presence of the ethoxycarbonyl group may enhance lipophilicity, facilitating better cellular uptake and interaction with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives:

  • Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various thiadiazole derivatives against HeLa and MCF-7 cell lines using the MTT assay. The results indicated significant cytotoxicity with some derivatives achieving IC50 values as low as 29 μM .
  • Structure-Activity Relationships : Research has demonstrated that modifications to the phenyl ring in thiadiazole compounds can significantly affect their cytotoxic activity. Substituents that increase electron density or enhance steric bulk have been shown to improve efficacy against tumor cells .
  • In Vivo Studies : Preliminary in vivo studies suggest that certain thiadiazole derivatives may exhibit anti-tumor activity in animal models, providing a basis for further development into therapeutic agents .

Comparison with Similar Compounds

Structural Similarities and Variations

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives functionalized with acetic acid side chains and aryl substituents. Key structural analogs include:

Compound Name Substituent on Thiadiazole Core Side Chain Modification Key Biological Activity References
({[5-({[4-(Ethoxycarbonyl)phenyl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]methyl}thio)acetic acid 4-(Ethoxycarbonyl)phenylaminocarbonyl Methylthioacetic acid Not explicitly reported [Custom]
[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid 3-Chlorophenylaminocarbonyl Methoxyacetic acid Irritant (hazard class)
5-R-Amino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives Varied R groups (e.g., alkyl, aryl) Sulfanylacetic acid Anticonvulsant, anti-cancer
2-{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid 4-Methylphenylamino (thiazolidinone hybrid) Acetic acid Not explicitly reported
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 4-Fluorophenyl Thiazolidinone ring Structural studies only

Key Observations :

  • Substituent Effects : The ethoxycarbonyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., 3-chlorophenyl in ), which may improve blood-brain barrier penetration. However, electron-withdrawing groups like nitro (as in ) or trifluoromethyl () could increase metabolic stability .
  • Side Chain Modifications: Replacing the thioacetic acid group with methoxyacetic acid () or hybridizing with thiazolidinone () alters hydrogen-bonding capacity and target selectivity.
Computational and Bioactivity Profiling

and suggest that structural similarity metrics (e.g., Tanimoto coefficients) could predict shared bioactivity between the target compound and analogs. For instance, analogs with high similarity in MACCS fingerprints may target overlapping pathways, such as kinase inhibition or apoptosis induction .

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is commonly synthesized via cyclization reactions involving thiosemicarbazides or hydrazine derivatives with carboxylic acid derivatives or their equivalents.

  • Typical route:

    • Reaction of hydrazine derivatives with carbon disulfide or thiosemicarbazides to form 1,3,4-thiadiazole intermediates.
    • Cyclization is often promoted by dehydrating agents such as acetic anhydride or acetyl chloride.
  • Example from literature:

    • Kubota and Toyooka (1983) describe the synthesis of 5-(substituted phenyl)-4-acetyl-2-methylthio-Δ2-1,3,4-thiadiazolines by reacting aldehyde methylthio hydrazones with acetic anhydride or acetyl chloride, followed by oxidation steps to yield thiadiazole derivatives.

Introduction of the Ethoxycarbonylphenylamino Carbonyl Group

  • The aromatic amide linkage is introduced by coupling the 1,3,4-thiadiazole intermediate with 4-(ethoxycarbonyl)aniline or its derivatives.
  • This step typically involves:

    • Activation of the carboxyl group on the thiadiazole intermediate (e.g., as an acid chloride or anhydride).
    • Nucleophilic attack by the amino group of the ethoxycarbonyl-substituted aniline to form the amide bond.
  • Conditions:

    • Use of coupling agents such as carbodiimides (e.g., DCC) or acid chlorides.
    • Solvents like dichloromethane or DMF under controlled temperature to avoid side reactions.

Attachment of the Methylthioacetic Acid Moiety

  • The methylthioacetic acid group is introduced via a nucleophilic substitution or thioether formation.
  • A common approach:

    • The 2-position of the thiadiazole ring is functionalized with a methylthio group.
    • This methylthio group is then alkylated with a haloacetic acid derivative (e.g., chloroacetic acid) to yield the thioacetic acid side chain.
  • Reaction conditions:

    • Base-mediated substitution (e.g., using potassium carbonate or sodium hydride).
    • Polar aprotic solvents such as DMF or DMSO to facilitate nucleophilic substitution.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product Intermediate
1 Cyclization to form thiadiazole Hydrazine derivative + thiosemicarbazide; Acetic anhydride or acetyl chloride 5-substituted 1,3,4-thiadiazole intermediate
2 Amide bond formation Activated acid derivative + 4-(ethoxycarbonyl)aniline; DCC or acid chloride; Solvent: DCM/DMF Amide-functionalized thiadiazole
3 Thioether formation Methylthio substitution + haloacetic acid; Base (K2CO3/NaH); Solvent: DMF/DMSO ({[5-({[4-(Ethoxycarbonyl)phenyl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]methyl}thio)acetic acid

Research Findings and Optimization Notes

  • Yield and Purity: The multi-step synthesis requires careful control of reaction conditions to maximize yield and purity. Purification is typically achieved by recrystallization or chromatographic methods.
  • Oxidation States: Oxidation of sulfur atoms in the thiadiazole ring or side chains can alter biological activity; thus, oxidation steps must be controlled or avoided depending on the target compound.
  • Solvent and Temperature: Polar aprotic solvents and moderate temperatures (room temperature to 80°C) are preferred to minimize side reactions.
  • Environmental and Safety Considerations: Use of acetic anhydride and acetyl chloride requires proper handling due to corrosiveness and volatility. Waste disposal must comply with environmental regulations.

Q & A

Q. Basic Characterization

  • Spectral Analysis : Use ¹H NMR to verify methylene (–CH₂–) and thioether (–S–) groups. IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, UV detection) assess purity (>95%) and detect degradation products .
    Advanced Technique : High-resolution mass spectrometry (HRMS) provides exact mass verification (e.g., molecular ion [M+H]⁺) to distinguish from structural analogs .

What strategies are effective for stabilizing this compound under experimental conditions?

Basic Stability
Store the compound in anhydrous conditions (desiccator, <25°C) to prevent hydrolysis of the ethoxycarbonyl group. Use amber vials to avoid photodegradation of the thiadiazole ring .
Advanced Analysis : Conduct stress testing (e.g., 40°C/75% RH for 14 days) and monitor via HPLC. Mass balance studies (degradants + parent compound = 100%) ensure stability-indicating methods .

How can researchers investigate the biological activity of this compound, such as antimicrobial or anticancer effects?

Q. Basic Screening

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC values .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    Advanced Mechanistic Study : Perform molecular docking to predict binding to targets like dihydrofolate reductase (DHFR) or β-tubulin. Validate with enzyme inhibition assays (e.g., fluorescence-based kinetics) .

How should discrepancies in bioactivity data between studies be resolved?

Q. Basic Troubleshooting

  • Replicate Experiments : Ensure consistent cell passage numbers and bacterial inoculum sizes.
  • Control for Degradation : Pre-test compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) .
    Advanced Approach : Use isotopic labeling (e.g., ¹⁴C-tagged compound) to trace metabolic pathways and identify active vs. inactive metabolites .

What methods are suitable for synthesizing and characterizing metal complexes of this compound?

Q. Advanced Coordination Chemistry

  • Synthesis : React the thioacetic acid moiety with metal salts (e.g., FeSO₄, CuCl₂) in ethanol/water (1:1). Adjust pH to 6–7 to favor complexation over precipitation .
  • Characterization : UV-Vis (d-d transitions), ESR (for Cu²⁺), and elemental analysis confirm stoichiometry. Compare IR spectra to identify shifts in carbonyl and sulfur bonding .

How can structure-activity relationships (SAR) be explored for this compound?

Q. Advanced SAR Strategy

Modify Substituents : Replace the ethoxycarbonyl group with methyl ester or tert-butyl carbamate to assess hydrophobicity effects.

Bioisosteric Replacement : Substitute the thiadiazole ring with triazole or oxadiazole and compare activity .

QSAR Modeling : Use computational tools (e.g., CoMFA, Schrödinger) to correlate electronic parameters (HOMO/LUMO) with bioactivity .

What analytical techniques are critical for detecting degradation products?

Q. Advanced Degradation Profiling

  • LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid from ethoxycarbonyl hydrolysis) and oxidative dimers .
  • NMR Kinetics : Monitor real-time degradation in D₂O to quantify rate constants and propose degradation pathways .

How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

Q. Advanced Formulation

  • Prodrug Design : Convert the acetic acid group to an ethyl ester to enhance membrane permeability.
  • Nanocarriers : Encapsulate in PLGA nanoparticles to improve solubility and sustained release. Validate with Franz cell permeation assays .

What computational tools are recommended for predicting interaction with biological targets?

Q. Advanced Computational Methods

  • Docking Software : AutoDock Vina or Glide for preliminary binding mode analysis.
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .

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